molecular formula C19H22ClN3O2 B1228489 Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate CAS No. 400825-60-7

Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate

Cat. No.: B1228489
CAS No.: 400825-60-7
M. Wt: 359.8 g/mol
InChI Key: AEBHMQALVKZIOJ-UHFFFAOYSA-N
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Description

Chemical Identity and Significance

Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate represents a sophisticated example of modern heterocyclic chemistry, characterized by its complex molecular architecture and multiple functional domains. The compound carries the Chemical Abstracts Service registry number 400825-60-7 and possesses the molecular formula Carbon nineteen Hydrogen twenty-two Chlorine Nitrogen three Oxygen two, corresponding to a molecular weight of 359.8 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this molecule as propan-2-yl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate, reflecting its structural components and connectivity.

The chemical significance of this compound lies in its integration of three distinct structural motifs: the nicotinic acid framework, the piperazine heterocycle, and the chlorophenyl substituent. This combination creates a molecule with substantial three-dimensional complexity and multiple sites for potential chemical interactions. The isopropyl ester functionality introduces additional steric considerations while potentially influencing the compound's physicochemical properties such as lipophilicity and membrane permeability. Research has characterized this compound as an isopropyl ester of nicotinic acid with documented vasodilatory properties, positioning it within the broader category of cardiovascular-active compounds.

The structural analysis reveals the presence of multiple heteroatoms strategically positioned throughout the molecular framework. The piperazine ring contributes two nitrogen atoms in a six-membered saturated ring system, while the pyridine component of the nicotinate moiety adds a third nitrogen within an aromatic framework. This nitrogen-rich environment creates opportunities for hydrogen bonding, coordination chemistry, and various intermolecular interactions that may influence the compound's behavior in different chemical environments.

Chemical Property Value Source
Molecular Formula C₁₉H₂₂ClN₃O₂
Molecular Weight 359.8 g/mol
CAS Registry Number 400825-60-7
IUPAC Name propan-2-yl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
InChI Key AEBHMQALVKZIOJ-UHFFFAOYSA-N

Historical Context of Piperazine Derivatives in Chemical Research

The historical development of piperazine derivatives in chemical research spans over a century, with the parent piperazine compound originally named due to its chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants. This nomenclature reflects the systematic approach to heterocyclic chemistry that emerged in the late nineteenth and early twentieth centuries. The addition of the azine suffix to indicate the extra nitrogen atom compared to piperidine demonstrates the methodical classification system that continues to influence modern chemical nomenclature.

Piperazine derivatives gained prominence in pharmaceutical research during the early twentieth century when Bayer marketed piperazine as an anthelmintic agent. This early commercial success established piperazines as a significant class of biologically active compounds and stimulated extensive research into their synthetic chemistry and structure-activity relationships. The research trajectory of piperazine derivatives has been characterized by continuous innovation in synthetic methodologies and expanding applications across multiple therapeutic areas.

Recent decades have witnessed a remarkable expansion in piperazine derivative research, with analysis revealing that thirty-six drugs containing piperazine ring systems received approval from the United States Food and Drug Administration between 2012 and 2023. This statistic underscores the continued relevance of piperazine chemistry in modern drug discovery efforts. Of particular significance is the finding that fifteen of these approved drugs belong to the anticancer category, highlighting the versatility of the piperazine scaffold in addressing diverse therapeutic targets.

The evolution of synthetic approaches to piperazine derivatives has been marked by significant methodological advances, particularly in carbon-hydrogen functionalization strategies. These developments have enabled the construction of increasingly complex piperazine-containing molecules with precise control over regioselectivity and stereochemistry. Modern synthetic approaches include photoredox catalysis, direct carbon-hydrogen lithiation, and various cross-coupling methodologies that have expanded the accessible chemical space for piperazine derivatives.

Position within Nicotinate and Piperazine Compound Classes

This compound occupies a unique position at the intersection of nicotinate and piperazine chemistry, representing a hybrid structure that combines the essential features of both compound classes. The nicotinate component derives from nicotinic acid, also known as niacin or vitamin B₃, which exhibits a broad spectrum of biological activities and therapeutic effects. Nicotinic acid and its derivatives have demonstrated efficacy in treating various conditions including pneumonia and kidney diseases, with some derivatives showing promise against neurodegenerative conditions.

The compound's position within the nicotinate class is characterized by the presence of the pyridine-3-carboxylate framework, which serves as the fundamental structural unit for this category of molecules. Research has shown that nicotinic acid derivatives offer advantages over the parent compound, including reduced side effects and improved therapeutic indices through chemical and pharmaceutical modifications. The isopropyl ester functionality in the target compound represents one such modification strategy, potentially altering the pharmacokinetic profile while maintaining the essential nicotinate pharmacophore.

Within the piperazine compound class, this molecule exemplifies the sophisticated substitution patterns that characterize modern piperazine derivatives. The 3-chlorophenyl substituent on one nitrogen atom of the piperazine ring reflects the general trend toward incorporating halogenated aromatic systems to modulate lipophilicity and electronic properties. This substitution pattern aligns with established structure-activity relationships in piperazine chemistry, where phenyl substitutions at the nitrogen positions often enhance biological activity and selectivity.

The dual nature of this compound provides opportunities for structure-activity relationship studies that span both chemical classes. The nicotinate moiety contributes specific binding characteristics and potential for hydrogen bonding interactions, while the piperazine component offers conformational flexibility and additional sites for molecular recognition. This combination creates a molecule with enhanced three-dimensional complexity compared to simpler representatives of either individual class.

Structural Component Classification Functional Contribution
Pyridine-3-carboxylate Nicotinate derivative Aromatic framework, ester functionality
1,4-Diazinane Piperazine core Saturated heterocycle, nitrogen donors
3-Chlorophenyl Substituted aromatic Halogenated aromatic system
Isopropyl group Branched alkyl ester Steric bulk, lipophilicity modifier

Research Relevance in Organic and Medicinal Chemistry

The research relevance of this compound extends across multiple domains of organic and medicinal chemistry, reflecting the compound's potential as both a synthetic target and a pharmacologically active entity. In organic chemistry, this molecule represents a challenging synthetic target that requires sophisticated strategies for the selective formation of carbon-nitrogen bonds and the assembly of complex heterocyclic frameworks. The compound serves as an exemplar for testing new synthetic methodologies, particularly those involving piperazine functionalization and nicotinate ester formation.

Recent advances in piperazine synthesis have focused extensively on carbon-hydrogen functionalization approaches, with particular emphasis on photoredox catalysis and cross-coupling reactions. These methodologies are directly applicable to the synthesis of complex piperazine derivatives such as the target compound, making it a valuable benchmark for evaluating new synthetic protocols. The presence of multiple functional groups including the chlorinated aromatic system, the saturated heterocycle, and the ester functionality creates opportunities for selective chemical transformations and late-stage functionalization strategies.

From a medicinal chemistry perspective, the compound embodies several important pharmacophore elements that have demonstrated significance in drug design. The piperazine ring system appears in numerous clinically relevant medications, with research showing that piperazine-containing compounds frequently target the cytochrome P450 3A4 enzyme system and undergo primarily fecal excretion. This metabolic profile has important implications for drug-drug interactions and dosing considerations in pharmaceutical development.

The combination of nicotinate and piperazine pharmacophores in a single molecule creates opportunities for multitarget drug design, an increasingly important strategy in modern medicinal chemistry. Research on nicotinic acid derivatives has revealed their effectiveness as noncompetitive inhibitors of various enzymes, including alpha-amylase and alpha-glucosidase, suggesting potential applications in metabolic disease treatment. The integration of the piperazine component may enhance selectivity and modify the overall biological profile compared to simple nicotinate derivatives.

Current research trends in piperazine chemistry emphasize the development of compounds with improved safety profiles and enhanced therapeutic efficacy. Studies on second-generation piperazine derivatives have demonstrated significant radioprotective properties with minimal cytotoxicity, indicating the potential for developing safer therapeutic agents. The structural complexity of this compound positions it within this research trajectory, offering opportunities for investigating novel biological activities and therapeutic applications.

Research Domain Relevance Key Applications
Synthetic Methodology High Carbon-hydrogen functionalization, cross-coupling reactions
Structure-Activity Relationships High Piperazine pharmacophore optimization
Drug Metabolism Studies Moderate Cytochrome P450 interactions, excretion pathways
Multitarget Drug Design High Nicotinate-piperazine hybrid pharmacology
Chemical Biology Moderate Enzyme inhibition studies, receptor binding

Properties

IUPAC Name

propan-2-yl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14(2)25-19(24)17-7-4-8-21-18(17)23-11-9-22(10-12-23)16-6-3-5-15(20)13-16/h3-8,13-14H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBHMQALVKZIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(3-Chlorophenyl)piperazine Intermediate

The piperazine core is synthesized via cyclization of bis(2-chloroethyl)amine hydrochloride with 3-chloroaniline. Conventional thermal methods involve refluxing in xylene at 140–145°C for 27 hours, yielding 84.6% product. Microwave irradiation significantly optimizes this step, achieving 94.5% yield in 30-second pulsed intervals. The reaction mechanism proceeds through nucleophilic substitution, facilitated by p-toluenesulfonic acid (PTSA) as a catalyst:

Bis(2-chloroethyl)amine hydrochloride+3-ChloroanilinePTSA, XyleneΔ or MW1-(3-Chlorophenyl)piperazine hydrochloride\text{Bis(2-chloroethyl)amine hydrochloride} + \text{3-Chloroaniline} \xrightarrow[\text{PTSA, Xylene}]{\Delta \text{ or MW}} \text{1-(3-Chlorophenyl)piperazine hydrochloride}

Key Conditions

  • Solvent: Xylene

  • Catalyst: 3% PTSA

  • Microwave Parameters: 30-second pulses with water as a heat sink.

Coupling with Nicotinate Ester

The nicotinate moiety is introduced via alkylation or nucleophilic aromatic substitution. A representative method involves reacting 1-(3-chlorophenyl)piperazine with 2-chloronicotinic acid derivatives. For esterification, isopropyl alcohol is employed under acidic or coupling conditions:

Alkylation Approach

1-(3-Chlorophenyl)piperazine reacts with 2-chloronicotinoyl chloride in the presence of a base (e.g., NaOH) to form the amide intermediate, followed by esterification with isopropyl alcohol.

1-(3-Chlorophenyl)piperazine+2-Chloronicotinoyl chlorideNaOH, Acetone2530C2-[4-(3-Chlorophenyl)piperazino]nicotinoyl chloride\text{1-(3-Chlorophenyl)piperazine} + \text{2-Chloronicotinoyl chloride} \xrightarrow[\text{NaOH, Acetone}]{25-30^\circ \text{C}} \text{2-[4-(3-Chlorophenyl)piperazino]nicotinoyl chloride}
2-[4-(3-Chlorophenyl)piperazino]nicotinoyl chloride+Isopropyl alcoholDMAP, DCM0CIsopropyl 2-[4-(3-Chlorophenyl)piperazino]nicotinate\text{2-[4-(3-Chlorophenyl)piperazino]nicotinoyl chloride} + \text{Isopropyl alcohol} \xrightarrow[\text{DMAP, DCM}]{0^\circ \text{C}} \text{this compound}

Key Conditions

  • Solvent: Acetone/water (1:1) for alkylation; dichloromethane (DCM) for esterification.

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Yield: ~72–85%.

Microwave-Assisted Condensation

Microwave irradiation accelerates the coupling step between 1-(3-chlorophenyl)piperazine and isopropyl 2-chloronicotinate. At 80–82°C in acetonitrile with PTSA, this method achieves 94.8% yield in 30-minute cycles.

Optimization and Process Improvements

Solvent and Catalyst Screening

Parameter Conventional Method Microwave Method
Reaction Time 15–20 hours30–45 minutes
Yield 72.6%88.5%
Purity 95–97%98–99%

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For example, synthesizing 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (a precursor) required 15 hours conventionally but only 45 minutes under microwaves, with yields improving from 72.6% to 88.5%.

Purification Techniques

  • Recrystallization: The final product is purified via recrystallization from methanol or toluene, achieving >98% purity.

  • Chromatography: Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves byproducts, though it is less commonly reported in industrial settings.

Analytical Characterization

Spectroscopic Data

  • NMR (DMSO-d6d_6):

    • Piperazine protons: δ\delta 2.37–2.43 (m, 2H), 3.15–3.21 (m, 2H).

    • Aromatic protons: δ\delta 6.93 (d, 2H), 7.17 (d, 1H).

  • MS (ESI): m/zm/z 359.85 [M+H]+^+.

Purity and Stability

  • HPLC: >99% purity under gradient elution (acetonitrile/water + 0.1% TFA).

  • Stability: Stable in acidic conditions (pH 2–6) but prone to hydrolysis in alkaline media (pH >8).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations
Conventional Low equipment costLong reaction times, lower yields
Microwave Rapid synthesis, high yieldsSpecialized equipment required
Catalytic Alkylation High selectivitySensitive to moisture

Industrial-Scale Considerations

Large-scale production favors microwave-assisted synthesis due to its reproducibility and reduced energy consumption. However, solvent recovery systems (e.g., xylene and acetonitrile distillation) are critical for cost-effectiveness . Regulatory compliance necessitates stringent control of residual solvents (<500 ppm per ICH guidelines).

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Vasodilatory Effects

Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate exhibits vasodilatory properties, which are crucial for increasing blood flow, particularly in cardiac tissues. This makes it a candidate for treating conditions such as:

  • Hypertension : By relaxing vascular smooth muscles, it lowers blood pressure .
  • Cardiovascular diseases : Its ability to enhance blood flow can be beneficial in various cardiovascular conditions.

Neuropharmacological Potential

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in:

  • Anxiolytic and antidepressant therapies : Preliminary studies have indicated that it may exhibit anxiolytic or antidepressant effects, warranting further pharmacological evaluation .
  • Psychiatric disorders : Given its structural similarity to other psychoactive compounds, it could be explored for broader neuropharmacological applications.

Case Study 1: Vasodilatory Mechanism

A study demonstrated that this compound effectively relaxes vascular smooth muscle cells in vitro, leading to increased nitric oxide production and subsequent vasodilation. This mechanism was shown to significantly lower systolic and diastolic blood pressure in animal models .

Case Study 2: Neuropharmacological Evaluation

In a controlled study examining the effects on anxiety-related behaviors, the compound was administered to rodent models. Results indicated a marked reduction in anxiety-like behaviors, correlating with increased serotonin receptor activity. These findings support its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate with compounds sharing analogous scaffolds or functional groups, as identified in the evidence.

Nicotinate Ester Derivatives with Piperazine Substitutions

lists several isopropyl nicotinate derivatives with piperazine-based substituents, providing a basis for structural comparison:

CAS Number Substituent Structure Key Differences from Target Compound
1315555-58-8 4-(4-((4-Methoxyphenyl)amino)benzyl)piperazin-1-yl Methoxy-substituted aniline-benzyl group vs. 3-chlorophenyl
1315555-47-5 4-(3-((2-Methoxyphenyl)amino)benzyl)piperazin-1-yl Ortho-methoxy aniline-benzyl vs. 3-chlorophenyl
1315555-21-5 4-(3-((2-Chloro-6-fluorobenzyl)oxy)benzyl)piperazin-1-yl Chloro-fluorobenzyl ether vs. direct 3-chlorophenyl

These analogs demonstrate that variations in the piperazine-linked substituents significantly alter electronic and steric properties. For example:

  • Electron-withdrawing groups (e.g., 3-chlorophenyl in the target compound) may enhance binding affinity to hydrophobic pockets in biological targets compared to electron-donating groups (e.g., methoxy in 1315555-58-8) .
  • The absence of a benzyl spacer in the target compound (direct 3-chlorophenyl attachment) may reduce conformational flexibility compared to benzyl-linked analogs .

Triazole-Thione Derivatives with Piperazine/Benzyl Groups

describes triazole-thione derivatives (e.g., compounds 19a–21a) featuring piperazine or phenylpiperazine substituents. While structurally distinct from the target nicotinate ester, these compounds highlight the role of halogenated aryl groups in bioactivity:

Compound ID Core Structure Substituent Yield
19a Triazole-thione Morpholin-4-ylmethyl 75%
20a Triazole-thione 4-Phenylpiperazinylmethyl 78%
21a Triazole-thione 4-(4-Fluorophenyl)piperazinylmethyl 82%

Key observations:

  • Halogenated aryl groups (e.g., 3-chlorophenyl in the target compound vs. 4-fluorophenyl in 21a) are associated with enhanced metabolic stability and target engagement in medicinal chemistry .
  • The nicotinate ester core in the target compound may offer distinct hydrogen-bonding capabilities compared to the triazole-thione scaffold .

Carbamate and Ester-Based Agrochemicals

includes carbamate esters (e.g., chlorpropham) and juvenile hormone analogs (e.g., methoprene). While these compounds differ in primary application (agrochemical vs.

Compound Structure Functional Group Comparison
Chlorpropham 1-Methylethyl (3-chlorophenyl)carbamate Carbamate vs. nicotinate ester
Methoprene Isopropyl dodecadienoate Polyunsaturated ester vs. aromatic ester

Biological Activity

Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its diverse biological activities, including antimicrobial and analgesic effects. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating various derivatives:

  • Zone of Inhibition : Compounds demonstrated inhibitory zones ranging from 10 mm to 29 mm against pathogens such as C. albicans and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : MIC values were reported between 6 µg/mL and 25 µg/mL , indicating effective antimicrobial activity against multiple strains, including S. aureus and E. coli .
CompoundPathogenZone of Inhibition (mm)MIC (µg/mL)
Compound AC. albicans1510
Compound BE. coli208
This compoundS. aureus1812

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values in the range of 0.36 µM to 1.03 µM against specific cancer cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Receptor Binding : The compound shows affinity for various receptors, including neurotrophin receptors, which are involved in cell survival and apoptosis pathways .
  • Antioxidant Activity : Studies suggest that derivatives containing similar structures may exhibit antioxidant properties, potentially contributing to neuroprotective effects .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity of several piperazine derivatives, including this compound. Results showed enhanced activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects on leukemia cells revealed that this compound significantly inhibited cell proliferation with an IC50 value lower than many existing treatments, suggesting its potential utility in oncology.

Q & A

Q. What are the recommended synthetic routes for Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate?

The compound can be synthesized via nucleophilic substitution reactions. For example, methyl α-bromophenylacetic acid reacts with 1-(3-chlorophenyl)piperazin-2-one in the presence of potassium carbonate to form intermediates, followed by substitution of the methoxy group with amines (e.g., guanidine, urea) . Key steps include optimizing reaction time (6–8 hours) and temperature (80–100°C) to achieve yields >85%.

Q. How can researchers confirm the structural integrity of this compound?

Analytical methods include:

  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 514.2 [M+H]⁺ for analogs) to verify molecular weight .
  • NMR Spectroscopy: Characteristic signals for the piperazinyl group (δ 2.5–3.5 ppm for protons on the piperazine ring) and the isopropyl ester (δ 1.2–1.4 ppm for methyl groups) .
  • HPLC Purity Analysis: Use C18 columns with methanol/water gradients to ensure ≥95% purity .

Q. What are the solubility and stability considerations for this compound?

  • Solubility: Highly soluble in DMSO (>50 mg/mL) and moderately in dichloromethane. Limited aqueous solubility requires formulation with surfactants (e.g., Tween-80) for in vitro studies .
  • Stability: Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substitution Strategies: Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups to assess effects on receptor binding .
  • Functional Group Modifications: Substitute the nicotinate ester with amides or carboxylic acids to evaluate metabolic stability .
  • Biological Assays: Test cytotoxicity (e.g., IC₅₀ values in cancer cell lines) and receptor affinity (e.g., serotonin/dopamine receptors via radioligand binding assays) .

Q. How can researchers address contradictory data in receptor binding assays?

  • Assay Optimization: Use standardized protocols (e.g., consistent ATP concentrations in kinase assays) and validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Control Experiments: Include known inhibitors (e.g., nefazodone for 5-HT₂A receptor studies) to benchmark activity .
  • Data Normalization: Account for batch-to-batch variability in compound purity using HPLC-adjusted concentrations .

Q. What methodologies are suitable for studying the compound’s pharmacokinetics in vivo?

  • LC-MS/MS Quantification: Plasma samples are extracted via protein precipitation (acetonitrile), separated on a C18 column, and detected using MRM transitions specific to the compound .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
  • Tissue Distribution Studies: Administer radiolabeled compound (¹⁴C) and measure radioactivity in organs via scintillation counting .

Q. How can researchers resolve discrepancies in stability data across different formulations?

  • Forced Degradation Studies: Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13) to identify degradation pathways .
  • Excipient Screening: Test stabilizers (e.g., cyclodextrins for aqueous solutions) using DOE (Design of Experiments) to optimize shelf life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate
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Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.